molecular formula C43H65N11O11 B14248190 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine CAS No. 189033-01-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine

Cat. No.: B14248190
CAS No.: 189033-01-0
M. Wt: 912.0 g/mol
InChI Key: JCHNAIZYGDSLTE-CVUOCSEZSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine is a complex peptide compound with a molecular formula of C47H65N13O9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles with high precision, ensuring the production of large quantities of the peptide with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or iodine (I~2~) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various protecting group strategies and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in linear peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

189033-01-0

Molecular Formula

C43H65N11O11

Molecular Weight

912.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H65N11O11/c1-23(2)18-31(53-41(63)34(21-26-9-13-28(56)14-10-26)52-37(59)29(44)6-5-17-48-43(46)47)38(60)49-22-36(58)50-33(20-25-7-11-27(55)12-8-25)40(62)54-32(19-24(3)4)39(61)51-30(42(64)65)15-16-35(45)57/h7-14,23-24,29-34,55-56H,5-6,15-22,44H2,1-4H3,(H2,45,57)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,63)(H,54,62)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

JCHNAIZYGDSLTE-CVUOCSEZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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